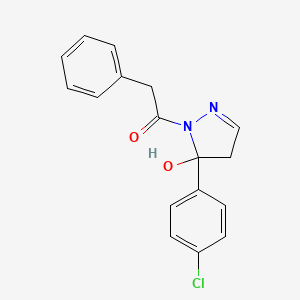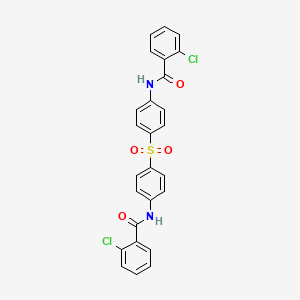
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of ions across cell membranes. CFTR(inh)-172 has been shown to inhibit the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.
Wirkmechanismus
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 inhibits the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of ions across cell membranes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in a dose-dependent manner. In vivo studies have shown that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can reduce the transport of ions across cell membranes in animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and administer. Another advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. One limitation is that it may not be effective in all cases of cystic fibrosis, as there are many different mutations that can affect the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172. One direction is to continue to study its potential therapeutic applications in the treatment of cystic fibrosis. Another direction is to investigate its potential as a tool for studying the role of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in other physiological processes. Additionally, there is a need for further research on the mechanism of action of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172, as well as its potential side effects.
Synthesemethoden
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide gene, which encodes the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide protein. N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in vitro and in vivo, making it a potential therapeutic agent for the treatment of cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-4-10(5-7-11)9-18-14(20)15(21)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIKZTMTDYGWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367524 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
CAS RN |
6206-09-3 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)



![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)

![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)